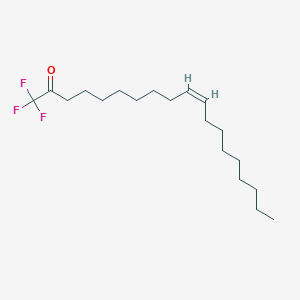

Oleyl trifluoromethyl ketone

概要

説明

オレイルトリフルオロメチルケトンは、分子式C19H33F3Oの化学化合物です。トリフルオロメチル基の存在により、優れた化学的安定性と反応性を示すことで知られています。この化合物は、化学や生物学の分野において、さまざまな科学研究用途で頻繁に使用されています。

準備方法

合成経路と反応条件

オレイルトリフルオロメチルケトンは、いくつかの方法で合成できます。一般的な方法の1つは、トリグリメ中で低温(約-40°C)でフルオロホルム(HCF3)とヘキサメチルジシラジドカリウム(KHMDS)を用いてエステルの求核的トリフルオロメチル化を行う方法です。 この方法は、目的のトリフルオロメチルケトンを高い効率で生成します .

別の方法には、室温で水性アセトン中で銅触媒、トリエチルシラン、過硫酸カリウムを用いてアルデヒドのトリフルオロメチル化を行う方法があります。 この方法は、脂肪族アルデヒドと芳香族アルデヒドの両方に適用でき、収率も良好です .

工業生産方法

オレイルトリフルオロメチルケトンの工業生産は、一般的に前述の方法を用いた大規模合成によって行われます。方法の選択は、出発物質の入手可能性と目標とする生産規模によって異なります。 トリグリメ中でフルオロホルムとKHMDSを使用することは、高収率と効率が得られるため、特に好まれています .

化学反応の分析

Photoredox Cross-Coupling with Allyl Halides

In photocatalytic conditions ([Ir(dtbbpy)(ppy)₂]PF₆, blue LED light), oleyl trifluoromethyl ketone undergoes radical-radical cross-coupling with allyl bromides. The reaction proceeds via:

- Generation of a trifluoromethyl ketyl radical through single-electron reduction.

- Formation of an allyl radical from the allyl halide.

- Radical-radical coupling to yield trifluoromethyl-allyl-substituted tert-alcohols (Figure 1A) .

| Substrate Scope | Yield Range | Key Byproducts |

|---|---|---|

| Electron-rich aryl groups | 72–89% | Homocoupled dimer (≤15%) |

| Electron-deficient aryl groups | 65–81% | Allyl homocoupling products |

| Ortho-substituted styrenes | 45–68% | – |

Conditions : MeCN, 0.1 M, 18 W blue LEDs, 24–48 h .

Electrochemical Allylation

Under constant-current electrolysis (6 mA, graphite electrodes), the compound participates in electrochemical allylation with allyl bromides. The reaction proceeds via:

- Cathodic reduction to generate CF₃ radicals.

- Anodic oxidation of allyl bromide to allyl radicals.

- Cross-coupling to form α-CF₃ ketones (Figure 1B) .

| Electrolyte | Solvent | Yield (Typical) |

|---|---|---|

| TBAPF₆ | CH₃CN | 50–75% |

1,2-Oxidative Trifluoromethylation of Olefins

Using Ag(O₂CCF₂SO₂F) as a CF₃ source and O₂ as an oxidant, this compound facilitates 1,2-oxidative trifluoromethylation of unactivated olefins :

- CF₃ radical generation via Ag-mediated decomposition.

- Radical addition to the olefin.

- Oxygen trapping to form α-trifluoromethyl ketones (Figure 2) .

| Olefin Type | Example Product | Yield |

|---|---|---|

| Styrenes | α-CF₃ acetophenone derivatives | 60–82% |

| Aliphatic olefins | Linear α-CF₃ ketones | 45–58% |

Mechanistic Evidence :

- Detection of TEMPO-CF₃ adducts (⁶³% by ¹⁹F NMR) .

- O₂ confirmed as the oxygen source via isotopic labeling .

Trifluoromethylation of Esters

This compound can be synthesized via nucleophilic trifluoromethylation of methyl esters using HCF₃ and KHMDS in triglyme at −40°C :

Reaction Pathway :

- Deprotonation of HCF₃ by KHMDS.

- Nucleophilic attack on the ester carbonyl.

- Elimination to form the trifluoromethyl ketone (Figure 3) .

| Ester Type | Yield | Scalability |

|---|---|---|

| Aromatic | 75–92% | Gram-scale (43–62%) |

| Aliphatic | 50–68% | – |

Hydration Equilibrium

The trifluoromethyl ketone group exhibits partial hydration in aqueous media, forming geminal diols :

- Hydration extent : 2–9% in CD₃OD (¹H NMR) .

- Impact on reactivity : Hydrated species show reduced electrophilicity, necessitating anhydrous conditions for ketone-specific reactions .

Redox Sensitivity

The compound is susceptible to:

- Oxidation : Forms carboxylic acids under strong oxidants (e.g., KMnO₄) .

- Reduction : Converts to secondary alcohols with NaBH₄ or LiAlH₄ .

Comparative Reaction Pathways

科学的研究の応用

Chemical Synthesis

OTFK serves as a building block in the synthesis of fluorinated compounds, which are critical in medicinal chemistry. Its unique structure allows for the development of new materials and chemical processes. The trifluoromethyl group is particularly useful in enhancing the biological activity of synthesized compounds.

OTFK is primarily recognized for its role as an inhibitor of fatty acid amide hydrolase (FAAH) . This enzyme is responsible for the hydrolysis of fatty acid amides, including endocannabinoids like anandamide and oleamide. By inhibiting FAAH, OTFK increases the levels of these compounds, which can influence various physiological processes such as pain sensation, mood regulation, and inflammation control.

Therapeutic Potential

Due to its ability to modulate endocannabinoid signaling through FAAH inhibition, OTFK has potential therapeutic applications in treating conditions related to pain and inflammation. Studies have indicated that increasing levels of endocannabinoids can lead to analgesic effects without the side effects associated with traditional pain medications.

Case Study 1: FAAH Inhibition and Pain Management

In a study investigating the effects of OTFK on pain perception, researchers found that administration of OTFK led to significant reductions in pain responses in animal models. The results suggested a potential role for FAAH inhibitors like OTFK in developing new pain management therapies that avoid opioid-related side effects.

Case Study 2: Impact on Sleep Regulation

Research has also explored the implications of increased oleamide levels due to FAAH inhibition by OTFK on sleep regulation. The findings indicated that modulation of fatty acid amides could lead to new treatments for sleep disorders, highlighting OTFK's versatility in therapeutic applications.

作用機序

オレイルトリフルオロメチルケトンは、主に脂肪酸アミドヒドロラーゼの阻害を通じてその効果を発揮します。この酵素は、さまざまな生理学的プロセスに関与するシグナル伝達分子である脂肪酸アミドの加水分解を担当しています。 脂肪酸アミドヒドロラーゼの阻害により、これらのシグナル伝達分子のレベルが上昇し、その効果が調節されます .

類似の化合物との比較

類似の化合物

トリフルオロメチルケトン: 同様の特性と用途を持つ化合物の一般的なクラス。

ペルフルオロアルキルケトン: 完全にフッ素化されたアルキル基を持つ化合物で、さらに高い安定性と反応性を提供します。

フルオロアレーン: フッ素置換基を持つ芳香族化合物で、同様の用途に使用されます。

独自性

オレイルトリフルオロメチルケトンは、疎水性と反応性の両方が求められる用途で特に有用な、長いオレイル鎖を持つことで独自性があります。 これは、疎水性と反応性の両方が求められる用途で特に有用です .

類似化合物との比較

Similar Compounds

Trifluoromethyl ketone: A general class of compounds with similar properties and applications.

Perfluoroalkyl ketones: Compounds with fully fluorinated alkyl groups, offering even greater stability and reactivity.

Fluoroarenes: Aromatic compounds with fluorine substituents, used in similar applications.

Uniqueness

Oleyl trifluoromethyl ketone is unique due to its long oleyl chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications where both hydrophobicity and reactivity are desired .

生物活性

Oleyl trifluoromethyl ketone (OTFK) is a compound characterized by its trifluoromethyl group, which enhances its chemical stability and reactivity. With the molecular formula C19H33F3O, OTFK has garnered attention for its biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article provides a comprehensive overview of the biological activity of OTFK, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

OTFK acts primarily as a potent inhibitor of FAAH, an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide and oleamide. By inhibiting FAAH, OTFK increases the levels of these endocannabinoids, which are involved in various physiological processes such as pain sensation, mood regulation, and inflammation control.

- Inhibition Efficiency : In studies using transfected COS-7 cells, OTFK demonstrated remarkable inhibition rates—95.7% for human FAAH and 94.8% for rat FAAH at a concentration of 10 µM .

| Property | Value |

|---|---|

| Molecular Formula | C19H33F3O |

| Inhibition Concentration | 10 µM |

| Inhibition Rate (Human FAAH) | 95.7% |

| Inhibition Rate (Rat FAAH) | 94.8% |

| Primary Localization | Endoplasmic reticulum |

Cellular Effects

OTFK's inhibition of FAAH leads to significant cellular effects. The elevation of fatty acid amides can modulate several signaling pathways:

- Increased Anandamide Levels : Anandamide plays a crucial role in pain modulation and neuroprotection.

- Potential Anti-inflammatory Effects : Elevated levels of fatty acid amides may contribute to reduced inflammation and pain relief.

Case Studies and Research Findings

- FAAH Inhibition Studies : A study highlighted that systematic modifications to the oleyl side chain led to enhanced potency in FAAH inhibitors. Variants with shorter saturated chains showed increased inhibitory activity, suggesting that chain length is critical for binding affinity .

- Cytotoxicity Assessments : Research evaluating various trifluoromethyl ketones, including OTFK, revealed that certain derivatives exhibited cytotoxic effects against human tumor cell lines. This suggests potential applications in cancer therapy .

- SARS-CoV Protease Inhibition : Another study explored trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease, demonstrating that compounds with similar structures to OTFK could exhibit time-dependent inhibition characteristics .

Dosage Effects in Animal Models

Research indicates that the effects of OTFK vary with dosage in animal models. At lower doses, it effectively inhibits FAAH activity and leads to increased levels of fatty acid amides without significant adverse effects observed at higher concentrations.

特性

IUPAC Name |

(Z)-1,1,1-trifluorononadec-10-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGXPSMVNTNQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。